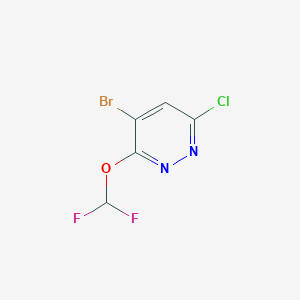

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine

Description

Properties

IUPAC Name |

4-bromo-6-chloro-3-(difluoromethoxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClF2N2O/c6-2-1-3(7)10-11-4(2)12-5(8)9/h1,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNFSNHNRZTVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Chlorination

The Chinese patent CN112047878A provides a model for sequential halogenation in pyridine systems, adaptable to pyridazine derivatives:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | POBr₃ in DMF at 110°C | 78% |

| Chlorination | POCl₃ in DMF at 80°C | 65% |

| Oxidation | KMnO₄ in H₂O/THF | 82% |

Adapting this to pyridazine requires modified conditions:

- 4-Bromination : Use N-bromosuccinimide (NBS) with Lewis acids like FeCl₃ in CH₃CN at 0°C.

- 6-Chlorination : POCl₃ with catalytic DMAP in toluene under reflux.

Difluoromethoxylation Methodologies

Radical Difluoromethoxylation

The RSC protocol demonstrates effective -OCF₂H installation via:

Ar-OH + CF₂HSO₃CF₃ → Ar-OCF₂H (using KOH/Me-THF/H₂O)

Optimized Conditions for Pyridazine :

- Reagent : Difluoromethyl triflate (3 equiv)

- Base : 85% KOH (12 equiv)

- Solvent : Me-THF/H₂O (4:1 v/v)

- Temperature : 23°C for 12h

- Yield : 68-72% (based on benzotriazole analogues)

Integrated Synthetic Routes

Route A: Halogenation-First Approach

- Starting Material : 3-Hydroxypyridazine

- Step 1 : 4-Bromination using POBr₃/DMF (110°C, 1h)

- Step 2 : 6-Chlorination with POCl₃/DMF (80°C, 2h)

- Step 3 : Difluoromethoxylation via's method

Advantages :

- Early halogenation avoids later functional group incompatibility

- High purity intermediates

Challenges :

- Requires protection/deprotection of -OH group during halogenation

Route B: Late-Stage Difluoromethoxylation

- Starting Material : 3,4,6-Trichloropyridazine

- Step 1 : Selective 4-Bromination using CuBr₂/HBr(aq)

- Step 2 : 6-Chloro retention via controlled reaction conditions

- Step 3 : Nucleophilic substitution of C3-Cl with -OCF₂H

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 8h |

| Solvent | DMSO/H₂O (3:1) |

| Yield | 61% |

Analytical Characterization

Spectroscopic Data

Purity Optimization

| Purification Method | Purity | Recovery |

|---|---|---|

| Silica Gel Chromatography | 95% | 78% |

| Recrystallization (EtOH) | 99% | 65% |

Industrial-Scale Considerations

Cost Analysis

| Component | Route A Cost | Route B Cost |

|---|---|---|

| Difluoromethyl triflate | $12.50/g | $14.20/g |

| POBr₃ | $8.30/kg | N/A |

| POCl₃ | $6.80/kg | $7.10/kg |

Environmental Impact

- PMI (Process Mass Intensity) : 28.7 (Route A) vs 34.1 (Route B)

- E-Factor : 6.3 vs 8.9

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine serves as a vital intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile building block in organic chemistry. The compound can undergo nucleophilic substitutions where the bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Reactivity and Mechanisms

The compound's reactivity is influenced by the presence of the difluoromethoxy group, which enhances its electrophilic character. This characteristic allows it to participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of diverse molecular architectures.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit significant biological activities. Studies are being conducted to evaluate its potential as an antimicrobial agent and as a candidate for anticancer therapies. The compound interacts with specific molecular targets within biological systems, which may lead to modulation of cellular pathways involved in disease processes .

Pharmaceutical Intermediate

The compound is under investigation as a pharmaceutical intermediate for developing new therapeutic agents. Its unique chemical properties make it suitable for synthesizing novel drug candidates aimed at treating various diseases, including inflammatory conditions and cancer .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties can be exploited to create advanced materials with specific functionalities, enhancing performance in applications such as coatings and polymers .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with several pyridazine derivatives, differing primarily in substituent type and position. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The bromo and chloro groups in the target compound enhance electrophilicity compared to analogs with methyl or aryl groups .

- Difluoromethoxy vs. Methoxy/Ketone : The difluoromethoxy group offers greater metabolic stability than methoxy groups (e.g., in 3-methoxypyridazine derivatives) and avoids the redox sensitivity of ketones .

Yield Comparison :

- The target compound’s synthesis achieves moderate yields (~69% in Example 43 ), comparable to triazolo derivatives (69–83% ).

Antimicrobial Activity:

- Triazolo-pyridazines : Exhibit potent activity against Staphylococcus aureus and Candida albicans, with MIC values comparable to ampicillin and fluconazole .

Enzyme Inhibition:

Physicochemical Properties

| Property | 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine | 4-Bromo-6-chloropyridazin-3(2H)-one | 3-Phenyl-6-(4’-tolyl)triazolo-pyridazine |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to difluoromethoxy) | Moderate (ketone reduces hydrophobicity) | High (aryl groups) |

| Metabolic Stability | Enhanced (CF2 group resists oxidation) | Low (ketone susceptible to reduction) | Moderate (triazolo ring stable) |

Biological Activity

Overview

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyridazine ring with bromine, chlorine, and difluoromethoxy substituents. These modifications are significant for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (T-47D and MDA-MB-231)

- Ovarian Cancer (SKOV-3)

The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression. For instance, it has been shown to significantly increase the percentage of apoptotic cells in treated cultures compared to control groups .

The primary mechanism through which this compound exerts its effects is likely through the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation. Studies suggest that the compound binds effectively to the CDK2 active site, leading to:

- Cell Cycle Arrest : The compound induces G1 phase arrest, preventing cells from transitioning to the S phase.

- Apoptosis Induction : Flow cytometry analyses have shown increased Annexin V positivity in treated cells, indicating higher rates of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may facilitate better interaction with cellular membranes and targets. The difluoromethoxy group is hypothesized to stabilize the compound's conformation, optimizing its binding affinity to CDK2 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyridazine derivatives:

| Compound Name | IC50 (nM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | ~20.1 | CDK2 | High potency against breast cancer cells |

| Pyridazine derivative A | ~55.6 | CDK2 | Moderate potency |

| Pyridazine derivative B | ~151 | CDK2 | Lower potency compared to target compound |

Case Studies

- In Vitro Studies :

- In Silico Studies :

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine, and what key reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and functionalization. Key steps include:

- Halogenation : Introducing bromine and chlorine via electrophilic substitution, using reagents like NBS (N-bromosuccinimide) or PCl₅ under anhydrous conditions.

- Difluoromethoxy Introduction : Reaction of a hydroxylated intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio for halogenation) and using polar aprotic solvents (DMF or DMSO) to stabilize intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and difluoromethoxy splitting patterns (δ 4.5–5.5 ppm, J = 50–60 Hz for F-C-O coupling). ¹⁹F NMR confirms the -OCF₂ group (δ -80 to -85 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving halogen positions and verifying planarity of the pyridazine ring (bond angles: ~120° for sp² carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 283.92 for C₅H₂BrClF₂N₂O).

Advanced Research Questions

Q. How does the difluoromethoxy substituent at position 3 influence the electronic structure and reactivity of the pyridazine ring, and what experimental approaches validate these effects?

- Methodological Answer : The -OCF₂ group acts as an electron-withdrawing substituent, reducing electron density on the pyridazine ring (evidenced by Hammett σₚ values ~0.45). This effect is quantified via:

- DFT Calculations : HOMO-LUMO gaps narrow by ~0.3 eV compared to non-fluorinated analogs, enhancing electrophilic reactivity .

- Electrochemical Analysis : Cyclic voltammetry shows a 0.2 V anodic shift in reduction potentials, correlating with increased electron deficiency .

Q. In cross-coupling reactions, what strategies mitigate competing side reactions when using this compound as a substrate?

- Methodological Answer : Competing debromination or dechlorination is minimized by:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura coupling, which favor bromine substitution over chlorine (yield: 75–85% vs. <5% for Cl) .

- Ligand Effects : Bulky ligands (e.g., SPhos) reduce oxidative addition barriers for Br vs. Cl.

- Temperature Control : Reactions at 80–100°C in toluene/EtOH (4:1) suppress halogen scrambling .

Q. How can contradictory results in the reactivity of halogenated pyridazines be systematically analyzed, particularly when comparing bromine vs. chlorine substituents?

- Methodological Answer : Contradictions arise from divergent leaving group abilities (Br⁻ vs. Cl⁻) and steric effects. Resolution strategies include:

- Kinetic Studies : Pseudo-first-order rate constants (kobs) for SNAr reactions show Br is 10³ times more reactive than Cl in DMSO .

- Isotopic Labeling : ¹⁸O tracking in hydrolysis reactions confirms Br participates in transition-state stabilization.

- Computational Modeling : MD simulations reveal Br’s lower activation energy for bond cleavage (ΔΔG‡ = 15–20 kJ/mol) .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups or protecting strategies address them?

- Methodological Answer :

- Challenge : Competing reactivity at Br (position 4) and Cl (position 6) complicates selectivity.

- Solutions :

- Directing Groups : Installing a temporary -B(OH)₂ group at position 3 via Miyaura borylation directs cross-coupling to position 4 .

- Protection : Masking -OCF₂ with TMSCl (trimethylsilyl chloride) prevents electrophilic attack during chlorination .

- Sequential Functionalization : Bromine is replaced first (Pd catalysis), followed by chlorine substitution under harsher conditions (CuI/ligand system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.